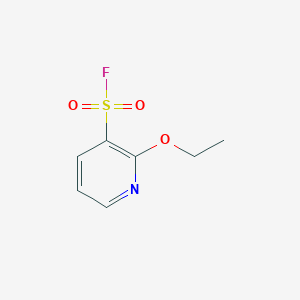

2-Ethoxypyridine-3-sulfonyl fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxypyridine-3-sulfonyl fluoride can be achieved through various methods. One common approach involves the reaction of 2-ethoxypyridine with sulfonyl fluoride under controlled conditions . Another method involves the transformation of sulfonates or sulfonic acids into sulfonyl fluorides using mild reaction conditions and readily available reagents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques and equipment allows for efficient production while maintaining safety and environmental standards .

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethoxypyridine-3-sulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include nucleophiles such as amines and alcohols, as well as oxidizing and reducing agents . Reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

Synthetic Organic Chemistry

2-Ethoxypyridine-3-sulfonyl fluoride serves as an important synthetic intermediate in the preparation of more complex organic molecules. Its utility is primarily attributed to the following properties:

- Reactivity : The sulfonyl fluoride group can engage in sulfur(VI) fluoride exchange reactions, making it a versatile building block for organic synthesis.

- Nucleophilic Substitutions : The compound can react with various nucleophiles, enabling the formation of diverse products that are useful in drug development and materials science.

Case Studies in Synthesis

Recent studies have demonstrated innovative synthetic methodologies involving this compound:

- Synthesis of Kinase Inhibitors : Research has shown that compounds derived from this compound exhibit inhibitory activity against PI3-kinase, which is implicated in several diseases including cancer and respiratory disorders. These inhibitors are designed to selectively target kinase activity, thus holding potential therapeutic value .

- Covalent Bond Formation : Investigations into the covalent interactions of this compound with target proteins have revealed its ability to modify enzyme activity through covalent bonding at nucleophilic sites, such as serine or cysteine residues .

Medicinal Chemistry

The biological applications of this compound are primarily focused on its role as a tool for drug discovery:

- Enzyme Inhibition : The compound's sulfonyl fluoride group allows it to act as a covalent inhibitor for various enzymes, which can lead to significant alterations in protein function. This property is particularly valuable for studying enzyme mechanisms and developing targeted inhibitors for therapeutic purposes .

Therapeutic Potential

Research highlights several therapeutic areas where this compound could play a crucial role:

- Cancer Treatment : Compounds derived from this sulfonyl fluoride have been explored for their potential to inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth .

- Respiratory Diseases : The inhibition of PI3K by derivatives of this compound suggests possible applications in treating chronic obstructive pulmonary disease and asthma by modulating inflammatory responses .

Comparison with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is provided below:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Pyridine-2-sulfonyl chloride | Pyridine ring with sulfonyl chloride | More reactive than sulfonyl fluoride; used in nucleophilic substitutions |

| 4-Methylpyridine-2-sulfonamide | Pyridine ring with sulfonamide | Exhibits biological activity; used in drug development |

| 3-Pyridinesulfonic acid | Pyridine ring with sulfonic acid | Water-soluble; used in biochemical assays |

| 2-Aminopyridine | Amino group on pyridine | Important for synthesizing pharmaceuticals |

The ethoxy substitution in this compound influences its reactivity and solubility compared to other similar compounds, enhancing its utility in specific synthetic applications while maintaining compatibility with various reaction conditions.

Wirkmechanismus

The mechanism of action of 2-Ethoxypyridine-3-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. The sulfonyl fluoride group is known to react with nucleophilic amino acid residues in proteins, leading to the formation of covalent bonds . This interaction can result in the inhibition of enzyme activity or modulation of protein function, which is of interest in various biological and medical applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Fluoropyridine: A fluorinated pyridine derivative with similar chemical properties.

3-Sulfonyl Fluoride Pyridine: Another sulfonyl fluoride-containing pyridine compound.

Uniqueness

2-Ethoxypyridine-3-sulfonyl fluoride is unique due to the presence of both an ethoxy group and a sulfonyl fluoride group on the pyridine ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Biologische Aktivität

2-Ethoxypyridine-3-sulfonyl fluoride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of inhibiting specific protein interactions and pathways. This article explores the biological activity of this compound through various studies, highlighting its mechanisms, efficacy, and applications.

This compound features a sulfonyl fluoride moiety, which is known to form covalent bonds with nucleophilic amino acids in target proteins. This property is crucial for its function as an inhibitor in various biological systems. The compound's ability to interact with Ral GTPases has been a focal point of research, as Ral proteins are implicated in cancer cell signaling and metastasis.

Key Findings from Recent Studies

-

Covalent Bond Formation :

- Research indicates that this compound can form covalent adducts with Tyr-82 on Ral GTPases, leading to inhibition of their activity. This interaction was assessed using bead-based AlphaScreen assays and NanoBRET assays in mammalian cells, demonstrating significant effects on cancer cell viability and invasion .

- Efficacy Against Cancer :

- Selectivity and Binding Affinity :

Table 1: Inhibition Potency of this compound Derivatives

| Compound ID | Structure Modification | IC50 (μM) | Maximum Inhibition (%) |

|---|---|---|---|

| SOF-317 | None | 39 | 60 |

| SOF-532 | Chlorine at R2 | 15 | 91 |

| SOF-648 | Cyclopropyl at R2 | 2 | 36 |

| SOF-646 | Cyano at R1 | 13 | N/A |

Case Study 1: Inhibition of Ral GTPase Activation

In a controlled experiment, the effect of this compound on Ral GTPase activation was assessed in human cancer cell lines. The results indicated a dose-dependent decrease in Ral activation, with significant reductions observed at concentrations above 10 μM. This suggests that the compound effectively inhibits pathways critical for cancer progression.

Case Study 2: Selectivity Profiling

A profiling study was conducted to assess the selectivity of various sulfonyl fluoride compounds against different G-protein coupled receptors (GPCRs). The results highlighted that while some compounds showed promising selectivity for the hA3AR receptor subtype, others displayed non-specific binding across multiple receptor types, raising concerns about potential side effects in therapeutic applications .

Eigenschaften

IUPAC Name |

2-ethoxypyridine-3-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO3S/c1-2-12-7-6(13(8,10)11)4-3-5-9-7/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTCVSYNTMMKTJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.